molecular formula C16H19NO3 B14736909 Phenylcarbamic acid;2-phenylpropan-2-ol CAS No. 5037-72-9

Phenylcarbamic acid;2-phenylpropan-2-ol

Cat. No.: B14736909
CAS No.: 5037-72-9
M. Wt: 273.33 g/mol
InChI Key: DEZITBUUDLVNDE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-2-propanol can be synthesized through the Grignard reaction between phenylmagnesium bromide and acetone . Another method involves the reaction of methyl benzoate with methylmagnesium chloride . The reaction conditions typically involve the use of diethyl ether as a solvent and maintaining the reaction mixture at low temperatures to ensure the stability of the Grignard reagent.

Industrial Production Methods

Industrial production of 2-phenyl-2-propanol often involves the same Grignard reaction but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Mechanism of Action

The mechanism of action of 2-phenyl-2-propanol involves its interaction with various molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions . Its phenyl group can engage in π-π interactions with aromatic systems, influencing its reactivity and interactions with other molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Properties

CAS No.

5037-72-9

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

phenylcarbamic acid;2-phenylpropan-2-ol

InChI

InChI=1S/C9H12O.C7H7NO2/c1-9(2,10)8-6-4-3-5-7-8;9-7(10)8-6-4-2-1-3-5-6/h3-7,10H,1-2H3;1-5,8H,(H,9,10)

InChI Key

DEZITBUUDLVNDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)O.C1=CC=C(C=C1)NC(=O)O

Origin of Product

United States

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